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molecular formula C9H11BrClN B1521073 7-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 220247-73-4

7-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No. B1521073
M. Wt: 248.55 g/mol
InChI Key: GAQFCKRSCLDDJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09115096B2

Procedure details

To a solution of 7-bromo-1,2,3,4-tetrahydro-isoquinoline hydrochloride (1.0 g, 4.0 mmol) in DCM (18 mL) and 2M aqueous Na2CO3 solution (5.0 mL, 10.0 mmol) was added a solution of BOC-anhydride (1.0 g, 4.6 mmol) in DCM (7 mL). The reaction mixture was stirred at RT for 3 h and then diluted with water and DCM (1:1, 100 mL). The organic phase was then separated and washed with brine, dried (MgSO4) and filtered. The solvent was evaporated and then carried to next step without purification.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
[Compound]
Name
BOC-anhydride
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
18 mL
Type
solvent
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[Br:2][C:3]1[CH:12]=[C:11]2[C:6]([CH2:7][CH2:8][NH:9][CH2:10]2)=[CH:5][CH:4]=1.[C:13]([O-:16])([O-])=[O:14].[Na+].[Na+]>C(Cl)Cl.O>[C:6]([O:16][C:13]([N:9]1[CH2:8][CH2:7][C:6]2[C:11](=[CH:12][C:3]([Br:2])=[CH:4][CH:5]=2)[CH2:10]1)=[O:14])([CH3:11])([CH3:7])[CH3:5] |f:0.1,2.3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
Cl.BrC1=CC=C2CCNCC2=C1
Name
Quantity
5 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
BOC-anhydride
Quantity
1 g
Type
reactant
Smiles
Name
Quantity
18 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
7 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at RT for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic phase was then separated
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
carried to next step without purification

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
C(C)(C)(C)OC(=O)N1CC2=CC(=CC=C2CC1)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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